molecular formula C8H7NO4 B188478 2-Hydroxy-3-methyl-5-nitrobenzaldehyde CAS No. 68007-03-4

2-Hydroxy-3-methyl-5-nitrobenzaldehyde

Cat. No. B188478
CAS RN: 68007-03-4
M. Wt: 181.15 g/mol
InChI Key: BENQWWGSDGYLAU-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-5-nitrobenzaldehyde is a chemical compound used for the synthesis of various other compounds . It can be extracted from the leaves of Actephila merrilliana and its molecule is planar .


Synthesis Analysis

This compound is used for the synthesis of zinc-selective spiropyran-based fluorescent and photoregenerable receptor, (E)-2,4-dihydroxy-N′-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide dihydrate, ethyl 4-(8-methoxy-3′,3′-dimethyl-6-nitrospiro [chromene-2,2′-indoline]-1′-yl)butanoate .


Molecular Structure Analysis

The molecular formula of this compound is C8H7NO5. The average mass is approximately 197.145 Da .


Chemical Reactions Analysis

This compound is a nitroaromatic compound used to prepare Schiff base ligands . It also interacts with chlorogenic acid (CHL) with the components of the rat hepatic glucose 6-phosphatase system .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C8H7NO5. The average mass is approximately 197.145 Da .

Scientific Research Applications

  • Abnormal Ring Closure and Oxidation in Hantzsch Synthesis : 2-Hydroxy-5-nitrobenzaldehyde is involved in an unusual condensation and oxidation in situ during the Hantzsch synthesis, yielding unique pyridine derivatives (Menconi et al., 1995).

  • Synthesis of Quinoline Derivatives : It's used in the synthesis of 3-(2-hydroxybenzoyl)quinoline derivatives through one-pot reactions, highlighting its utility in creating complex organic molecules (Basavaiah et al., 2006).

  • Formation of Three-Dimensional Aggregates : In crystallography, 2-Hydroxy-3-iodo-5-nitrobenzaldehyde forms sheets linked by hydrogen bonds and iodo-nitro interactions, demonstrating its significance in studying molecular interactions and crystal structures (Garden et al., 2004).

  • Improved Synthesis Protocol : Research on optimizing the synthesis of 3-Hydroxy-5-nitrobenzaldehyde, a related compound, highlights the ongoing efforts to improve the efficiency and yield of syntheses involving these types of chemicals (Zhang Wen-jing, 2009).

  • COMT Inhibitors in Medicinal Chemistry : Dihydroxynitrobenzaldehydes, a group to which 2-Hydroxy-3-methyl-5-nitrobenzaldehyde belongs, are potent inhibitors of catechol-O-methyltransferase (COMT), a target for the treatment of diseases like Parkinson's (Pérez et al., 1992).

  • Malaricidal and Coccidiostatic Effects : Certain derivatives of 2-nitrobenzaldehydes, including this compound, show promising coccidiostatic and malaricidal effects in vivo, indicating potential applications in parasitic disease control (Dürckheimer et al., 1980).

  • In Situ Rearrangements in Hantzsch Reaction : It undergoes unique rearrangements in the Hantzsch reaction, forming diverse compounds, suggesting its utility in synthetic organic chemistry (Ángeles et al., 2001).

  • Synthesis of Electron-Withdrawing Salicylaldehydes : It's used in the synthesis of salicylaldehydes with electron-withdrawing groups, which are important intermediates in organic synthesis (Suzuki & Takahashi, 1983).

  • Preparation of Stable Isotope-Labeled Derivatives : It's involved in the preparation of carbon-13-labeled 2-nitrobenzaldehyde derivatives for analytical applications in food safety and drug residue analysis (Delatour et al., 2003).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-hydroxy-3-methyl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5-2-7(9(12)13)3-6(4-10)8(5)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENQWWGSDGYLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355905
Record name 2-hydroxy-3-methyl-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68007-03-4
Record name 2-hydroxy-3-methyl-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68007-03-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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